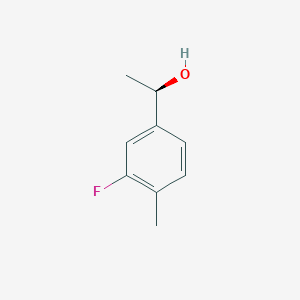![molecular formula C22H30N2O4 B13600006 Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate: is a complex organic compound that features a unique bicyclo[111]pentane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a series of reactions starting from simple precursors.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction, often involving the use of azetidine-1-carboxylate derivatives.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include various amine derivatives, benzoic acid derivatives, and substituted azetidines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioisostere. The bicyclo[1.1.1]pentane core can mimic the properties of aromatic rings, making it useful in the design of biologically active molecules .
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, such as improved metabolic stability and bioavailability .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Wirkmechanismus
The mechanism of action of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can act as a bioisostere, mimicking the properties of aromatic rings and interacting with biological macromolecules in a similar manner . This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate
- Tert-butyl (3-hydroxymethylbicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
The uniqueness of Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate lies in its combination of the bicyclo[1.1.1]pentane core with the azetidine ring and the benzyloxycarbonyl protection. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C22H30N2O4 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
tert-butyl 3-[[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-17(11-24)9-21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25) |
InChI-Schlüssel |
PWTWLDHFVLNRAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


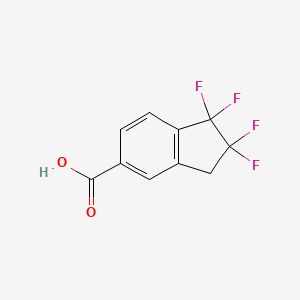
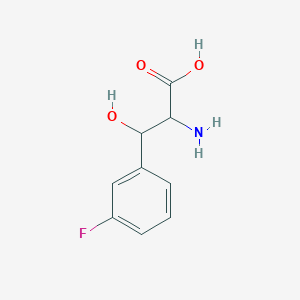
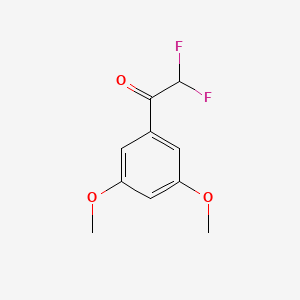
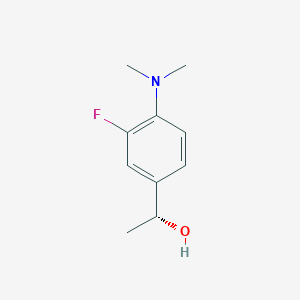


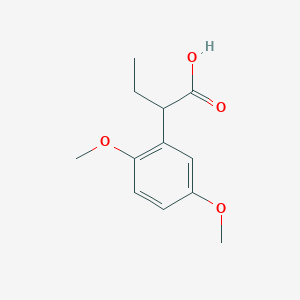
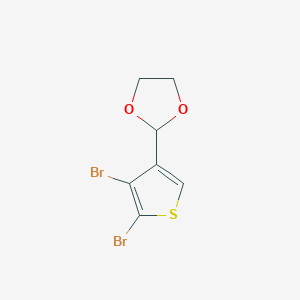

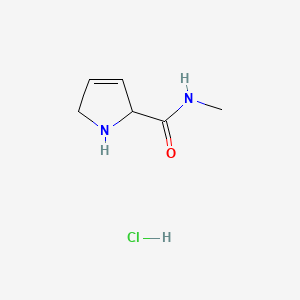
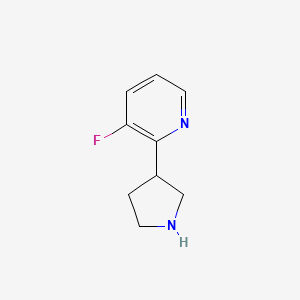
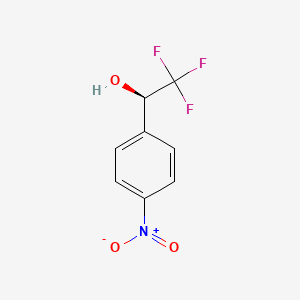
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
